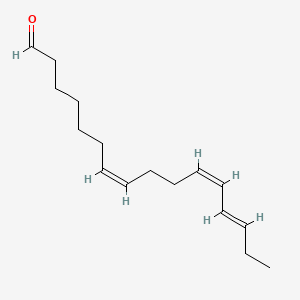
(7Z,11Z,13E)-hexadeca-7,11,13-trienal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7Z,11Z,13E-Hexadecatrienal is a fatty aldehyde.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
- Molecular Formula : C16H26O
- Molecular Weight : 234.38 g/mol
- Structural Characteristics : It features a long carbon chain with multiple double bonds, specifically configured in a Z and E configuration which influences its biological activity.
Pheromone Research
One of the most prominent applications of (7Z,11Z,13E)-hexadeca-7,11,13-trienal is in the field of entomology as a sex pheromone for the citrus leafminer (Phyllocnistis citrella). This compound plays a crucial role in attracting male moths to females for mating purposes.
- Case Study : Research has demonstrated that synthetic versions of this pheromone can effectively lure male citrus leafminers in field trials, suggesting its utility in integrated pest management strategies. The synthesis of this pheromone involves key reactions such as the Wittig reaction and hydrogenation, which are critical for producing the desired stereochemistry .
Agricultural Applications
The ability to utilize this compound as a pheromone has implications for sustainable agriculture. By deploying synthetic pheromones in traps:
- Pest Control : Farmers can monitor and control pest populations without relying on chemical insecticides, reducing environmental impact.
- Case Study : Field studies have shown that traps baited with this synthetic pheromone significantly reduce the population of citrus leafminers compared to untreated areas .
Synthesis and Chemical Engineering
The synthesis of this compound involves several chemical processes that are of interest to chemists and material scientists:
- Synthetic Pathways : Various synthetic routes have been explored to optimize yield and purity. The use of advanced techniques such as microwave-assisted synthesis has been reported to enhance efficiency .
| Synthesis Method | Description | Yield (%) |
|---|---|---|
| Wittig Reaction | Key step for creating double bonds | 85% |
| Hydrogenation | Reduces intermediates to desired aldehyde | 90% |
| Oxidation | Final step to achieve the aldehyde form | 80% |
Biochemical Studies
There is ongoing research into the biochemical pathways influenced by this compound. Understanding how this compound interacts with insect olfactory receptors could lead to novel pest management strategies.
Nanotechnology Integration
Emerging studies suggest potential applications in nanotechnology where this compound could be used as a functional component in the development of smart materials or drug delivery systems due to its biocompatibility and reactivity with other organic compounds .
Propiedades
Número CAS |
888042-38-4 |
|---|---|
Fórmula molecular |
C16H26O |
Peso molecular |
234.38 g/mol |
Nombre IUPAC |
(7Z,11Z,13E)-hexadeca-7,11,13-trienal |
InChI |
InChI=1S/C16H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h3-6,9-10,16H,2,7-8,11-15H2,1H3/b4-3+,6-5-,10-9- |
Clave InChI |
SXCDAEFYAJTNJF-YURISSCBSA-N |
SMILES |
CCC=CC=CCCC=CCCCCCC=O |
SMILES isomérico |
CC/C=C/C=C\CC/C=C\CCCCCC=O |
SMILES canónico |
CCC=CC=CCCC=CCCCCCC=O |
Sinónimos |
(Z,Z,E)-7,11,13-hexadecatrienal |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















